1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)- is a compound belonging to the class of pyrrolopyridines These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)- involves several steps. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at 50°C to obtain intermediate compounds . These intermediates are then further reacted with other reagents to introduce the methoxyphenyl and thienyl groups, resulting in the final compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the 3-position, using reagents like halogens or Mannich bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique structural features make it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)- involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways like RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition can result in reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine, 3-ethyl-: This compound has a similar core structure but with an ethyl group instead of the methoxyphenyl and thienyl groups.
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-: This derivative features an iodine atom at the 3-position, which can significantly alter its reactivity and biological activity.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)- lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
858117-42-7 |
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Molecular Formula |
C19H16N2OS |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-5-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C19H16N2OS/c1-22-16-5-2-4-13(9-16)8-14-11-20-19-17(14)10-15(12-21-19)18-6-3-7-23-18/h2-7,9-12H,8H2,1H3,(H,20,21) |
InChI Key |
WXULVHSHBXMMRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CNC3=C2C=C(C=N3)C4=CC=CS4 |
Origin of Product |
United States |
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